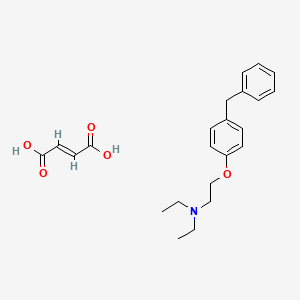

Dppe fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

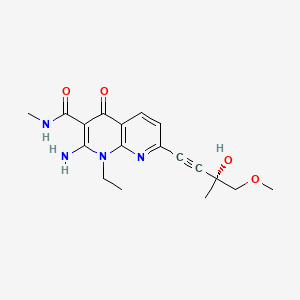

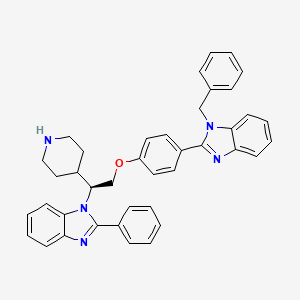

DPPE fumarate is an inhibitor of histamine binding at the intracellular binding site . Its chemical name is N, N -Diethyl-2- [4- (phenylmethyl)phenoxy]ethanamine fumarate .

Synthesis Analysis

A novel synthetic method for not only symmetric but also unsymmetric DPPE derivatives has been disclosed. This method uses two phosphine-centered radicals and gaseous ethylene, which is a useful and fundamental C2 unit that is ubiquitous in industrial processes .Molecular Structure Analysis

The molecular weight of DPPE fumarate is 399.48 . Its formula is C19H25NO.C4H4O4 . The compound is soluble to 100 mM in DMSO .Chemical Reactions Analysis

Reactions of (dppe)NiCl2 (dppe = 1,2-bis(diphenylphosphino)ethane) with chlorido-substituted phenyl thiolates (R Cl S −) produced the corresponding nickel thiolate complexes (dppe)Ni(SR Cl)2 (R Cl = 3,5-C6H3Cl2 (1), C6Cl5 (2)) in high isolated yields .Physical And Chemical Properties Analysis

DPPE fumarate has a molecular weight of 399.48 . It is soluble to 100 mM in DMSO . The compound should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación

I have conducted a search on the scientific research applications of “Dppe fumarate,” and here is a summary of the findings:

Synthesis of Mixed Dithiolates/Phosphines Nickel Complexes

Dppe fumarate is used in the synthesis of nickel complexes with mixed dithiolates/phosphines, which are important in various chemical reactions and potential applications in material science .

Staudinger-type Reactions

It has applications in Staudinger-type reactions, which are a class of chemical reactions significant in organic synthesis and pharmaceuticals .

Antiestrogen-binding Site Ligand

Dppe fumarate acts as a ligand for the antiestrogen-binding site (AEBS), which is relevant in the study of hormone-related functions and diseases .

Phospholipid Research

In biochemistry, it is involved in studies related to phospholipids like DPPC, DPPE, DPPG, and DPPS, which are crucial for understanding cell membrane dynamics and drug delivery systems .

DNA Damage Response

Fumarase activity, which is related to fumarate, plays a role in DNA damage response and repair mechanisms, an area of significant interest in cancer research and therapy .

Therapeutic Applications

Emerging therapeutic applications for fumarates include their use in neurological and cardiovascular diseases beyond their established uses in conditions like psoriasis and multiple sclerosis .

Enhancing Chemotherapy

Tesmilifene fumarate (DPPE fumarate) has been found to enhance the cytotoxicity of chemotherapy while protecting normal cells, indicating its potential use in cancer treatment .

Mecanismo De Acción

Target of Action

DPPE fumarate, also known as Tesmilifene fumarate, is primarily an antagonist of the H1C receptor . It is also a ligand for the antiestrogen-binding site (AEBS) . The H1C receptor is a subtype of histamine receptors, which play a crucial role in inflammatory responses, gastric acid secretion, and neurotransmission . AEBS is involved in the metabolism of certain drugs .

Mode of Action

It is proposed that dppe fumarate may modulate the effects of 12(s)hete in cancer cells, indirectly influencing the susceptibility of cellular dna to chemotherapy . It is also suggested that DPPE fumarate may be an activating P-glycoprotein (P-gp) substrate, enabling the P-gp pump to extrude typical P-gp substrates more efficiently .

Biochemical Pathways

DPPE fumarate’s interaction with its targets leads to changes in several biochemical pathways. For instance, it is thought to up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is activated in response to oxidative stress . Additionally, it may influence the energetic metabolism of endothelial cells, promoting glycolysis and diminishing cell respiration .

Pharmacokinetics

The pharmacokinetics of oral fumarates, such as DPPE fumarate, are highly variable, particularly after food intake . This variability suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of DPPE fumarate can significantly impact its bioavailability .

Result of Action

DPPE fumarate potentiates a wide range of cytotoxics and even offers some protection to normal cells . The enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them .

Action Environment

The action, efficacy, and stability of DPPE fumarate can be influenced by various environmental factors. For instance, food intake can significantly affect the pharmacokinetics of DPPE fumarate

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOMDYHTGZSGDD-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)